Tazemetostat is classified as an epigenetic therapy due to its mechanism of inhibiting histone methylation processes that regulate gene expression. It specifically targets the EZH2 protein, a component of the polycomb repressive complex 2, which is involved in the trimethylation of histone H3 at lysine 27 (H3K27Me3). The compound's chemical name is N-((1S)-1-(4-(2-methyl-4-(methylsulfonyl)phenyl)-1H-pyrazol-3-yl)-1-methyl-2-oxo-3-(pyridin-3-yl)propan-2-yl)-N'-methylurea trihydrochloride, with a molecular formula of and a molecular weight of approximately 572.74 g/mol. Its CAS number is 1403254-99-8.
The synthesis of tazemetostat involves several key steps, utilizing various reagents and conditions to achieve the final product. A detailed synthesis pathway includes:
Tazemetostat exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:
The three-dimensional conformation of tazemetostat allows it to fit into the active site of EZH2, effectively inhibiting its methyltransferase activity .
Tazemetostat primarily undergoes reactions related to its interaction with target proteins rather than traditional chemical reactions seen in organic synthesis. Its mechanism involves:
The mechanism by which tazemetostat exerts its therapeutic effects involves:
Tazemetostat possesses distinct physical and chemical properties:
Tazemetostat's primary applications are in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3